N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide
Description
N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide is a synthetic organic compound characterized by the presence of a bromoaniline moiety linked to an oxane ring through an ethyl chain
Properties
IUPAC Name |
N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11-14(6-3-9-20-11)15(19)18-8-7-17-13-5-2-4-12(16)10-13/h2,4-5,10-11,14,17H,3,6-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRBVNXTXNLXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)NCCNC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the meta position, forming 3-bromoaniline.
Amidation: The 3-bromoaniline is then reacted with an appropriate carboxylic acid derivative to form the amide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Oxane Ring Formation: The final step involves the formation of the oxane ring through a cyclization reaction, which can be achieved using various cyclization agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoaniline moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and oxane moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include nitroso or nitro derivatives.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoaniline moiety may facilitate binding to active sites, while the oxane ring can influence the compound’s overall conformation and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromoanilino)ethyl]-2-methyloxane-3-carboxamide
- N-[2-(4-bromoanilino)ethyl]-2-methyloxane-3-carboxamide
- N-[2-(3-chloroanilino)ethyl]-2-methyloxane-3-carboxamide
Uniqueness
N-[2-(3-bromoanilino)ethyl]-2-methyloxane-3-carboxamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and binding properties compared to other halogenated analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
